1-(azepan-1-yl)-2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
CAS No.: 2640885-86-3
Cat. No.: VC11827404
Molecular Formula: C21H34N6O2
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640885-86-3 |
|---|---|
| Molecular Formula | C21H34N6O2 |
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | 1-(azepan-1-yl)-2-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C21H34N6O2/c1-18-22-19(16-20(23-18)26-12-14-29-15-13-26)25-10-8-24(9-11-25)17-21(28)27-6-4-2-3-5-7-27/h16H,2-15,17H2,1H3 |
| Standard InChI Key | JGUXRWHZEYZRDP-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC(=O)N4CCCCCC4 |
| Canonical SMILES | CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC(=O)N4CCCCCC4 |
Introduction
IUPAC Name
The IUPAC name for this compound is 1-(azepan-1-yl)-2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one.
SMILES Notation
The SMILES representation is:
textCC1=NC(=NC(=C1)N2CCN(CC2)CC(=O)N3CCCCCC3)N4CCOCC4
Synthesis
The synthesis of this compound involves multi-step organic reactions, including:
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Functionalization of the pyrimidine core with a morpholine group.
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Coupling of the pyrimidine derivative with piperazine.
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Attachment of the azepane moiety via an ethanone linker.
General Reaction Scheme:
The synthetic route may involve:
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Amide bond formation between ethanone derivatives and heterocyclic amines.
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Use of coupling agents like EDCI or DCC for efficient bond formation.
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Protection and deprotection steps to ensure selective functionalization.
Potential Applications
This compound's structural features suggest several possible applications:
Medicinal Chemistry
Due to its heterocyclic components, the compound may serve as:
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A receptor modulator in central nervous system disorders.
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A potential inhibitor of enzymes or proteins involved in metabolic pathways.
Antiviral Research
The pyrimidine core, often found in antiviral drugs, suggests it could be investigated for activity against RNA-dependent RNA polymerases (RdRP), similar to compounds targeting influenza or coronaviruses .
Anti-inflammatory Agents
Heterocyclic compounds with morpholine or piperazine groups have shown anti-inflammatory properties in prior studies .
Computational Studies
Molecular docking studies can predict its binding affinity to biological targets such as GPCRs or kinases.
Biological Activity
While specific data on this compound's activity is unavailable, similar structures have demonstrated:
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IC50 values in micromolar range for enzyme inhibition.
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Moderate to high selectivity for targeted pathways.
Challenges:
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Synthesis Complexity: Multi-step synthesis requires optimization for scalability.
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Bioavailability: The compound's moderate lipophilicity may limit oral absorption.
Future Directions:
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Conducting in vitro assays to evaluate pharmacological activity.
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Exploring derivatives by modifying functional groups for enhanced efficacy.
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